molecular formula C12H17FN2 B2780805 4-(Azepan-1-yl)-3-fluoroaniline CAS No. 250371-91-6; 445264-59-5

4-(Azepan-1-yl)-3-fluoroaniline

Cat. No.: B2780805
CAS No.: 250371-91-6; 445264-59-5
M. Wt: 208.28
InChI Key: GFCUPQCNINYJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)-3-fluoroaniline is a fluorinated aromatic amine featuring a seven-membered azepane ring attached to the para position of a 3-fluoroaniline scaffold. Its molecular formula is C₁₂H₁₆FN₃, with a molecular weight of 221.27 g/mol (based on data from and ). The compound has been explored in medicinal chemistry and organic synthesis, particularly as a precursor for kinase inhibitors or cytotoxic agents.

Key structural attributes include:

  • Fluorine atom at the meta position, enhancing electron-withdrawing effects and metabolic stability.
  • Azepane ring, a flexible nitrogen-containing heterocycle that modulates solubility and bioavailability.

Properties

IUPAC Name

4-(azepan-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-9-10(14)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCUPQCNINYJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Fluorine vs. Chlorine : The 3-fluoro substituent in the parent compound offers lower steric hindrance and higher electronegativity compared to 3-chloro derivatives, influencing reaction kinetics (e.g., amination in ) .
  • Azepane vs.

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